molecular formula C10H12O B8046908 cis-(2-Phenylcyclopropyl)methanol CAS No. 1007-09-6

cis-(2-Phenylcyclopropyl)methanol

Cat. No.: B8046908
CAS No.: 1007-09-6
M. Wt: 148.20 g/mol
InChI Key: CEZOORGGKZLLAO-VHSXEESVSA-N
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Description

cis-(2-Phenylcyclopropyl)methanol: is an organic compound with the molecular formula C10H12O It is a cyclopropane derivative where a phenyl group is attached to the second carbon of the cyclopropane ring, and a hydroxymethyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-(2-Phenylcyclopropyl)methanol typically involves the cyclopropanation of styrene derivatives followed by reduction. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropyl derivative is then subjected to reduction using reagents such as lithium aluminum hydride (LiAlH4) to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: cis-(2-Phenylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

    Oxidation: cis-(2-Phenylcyclopropyl)carboxylic acid or cis-(2-Phenylcyclopropyl)aldehyde.

    Reduction: cis-(2-Phenylcyclopropyl)methane.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

cis-(2-Phenylcyclopropyl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-(2-Phenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

    trans-(2-Phenylcyclopropyl)methanol: The trans isomer of the compound, which has different spatial arrangement and potentially different reactivity and biological activity.

    (2-Phenylcyclopropyl)methanamine: A related compound where the hydroxymethyl group is replaced with an amine group.

    (2-Phenylcyclopropyl)carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness: cis-(2-Phenylcyclopropyl)methanol is unique due to its specific cis configuration, which can influence its chemical reactivity and interactions with biological targets. The presence of both a phenyl group and a hydroxymethyl group provides opportunities for diverse chemical modifications and applications .

Biological Activity

cis-(2-Phenylcyclopropyl)methanol is a cyclopropane derivative that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the compound's synthesis, biological evaluations, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H12OC_{11}H_{12}O. The compound features a cyclopropane ring with a phenyl substituent, contributing to its distinct reactivity and biological activity. The synthesis of this compound can be achieved through various methods, including the enantioselective cyclopropanation of allylic alcohols, which allows for the production of both cis and trans isomers with high yields and selectivity .

Pharmacological Properties

Research indicates that this compound exhibits significant interactions with various biological targets. Notably, it has been evaluated for its affinity towards sigma receptors, particularly sigma1 and sigma2 binding sites. The enantiomers of this compound demonstrate high binding affinity, making them potential candidates for therapeutic applications in neurological disorders .

Case Studies and Experimental Findings

  • Sigma Receptor Binding : In studies assessing the binding affinity of this compound derivatives, it was found that these compounds exhibit selective binding to sigma receptors, which are implicated in various physiological functions and may serve as targets for drug development .
  • Antagonistic Activity : The compound has also been evaluated for its antagonistic effects on cannabinoid receptors. In vitro assays demonstrated that certain derivatives of this compound can effectively antagonize CB1 receptor-mediated responses, indicating potential applications in modulating cannabinoid signaling pathways .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, particularly through inhibition of prolyl endopeptidase (PEP), an enzyme associated with neurodegenerative diseases. Inhibition of PEP activity has been linked to improved cognitive functions in experimental models .

Data Tables

Property Value
Molecular FormulaC11H12OC_{11}H_{12}O
Sigma1 Binding AffinityHigh
Sigma2 Binding AffinityHigh
PEP Inhibition IC508.3 nM
CB1 Antagonism IC50Varies by derivative (e.g., 33 nM)

Properties

IUPAC Name

[(1R,2S)-2-phenylcyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZOORGGKZLLAO-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455684
Record name CTK0G8678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-09-6
Record name CTK0G8678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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